
6-Chloropiperonyl alcohol
Overview
Description
6-Chloropiperonyl alcohol (CAS 2591-25-5, molecular formula C₈H₇ClO₃) is a halogenated derivative of piperonyl alcohol, characterized by a benzodioxole ring substituted with a chlorine atom at the 6-position and a hydroxyl group at the benzylic position. It is synthesized via the reduction of 6-chloropiperonal using lithium aluminum hydride (LiAlH₄), achieving a 96% yield and a melting point of 66–69°C . This compound serves as a key intermediate in synthesizing esters, such as 6-chloropiperonyl chrysanthemumate, a structural analog of the insecticide barthrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropiperonyl alcohol can be synthesized through several methods. One common synthetic route involves the chlorination of piperonyl alcohol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperonyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed:
Oxidation: 6-Chloropiperonyl aldehyde, 6-Chloropiperonyl acid
Reduction: 6-Chloropiperonyl methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
6-Chloropiperonyl alcohol is primarily explored for its role in synthesizing biologically active compounds. Its structural features make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.
- Synthesis of Piperonyl Compounds : It serves as a precursor in the synthesis of piperonyl derivatives, which are known for their therapeutic effects. For instance, the synthesis of piperonyl chloride from this compound has been documented, showcasing high yields and purity through continuous flow reactions .
- Antimicrobial Properties : Some studies suggest that derivatives of piperonyl compounds exhibit antimicrobial activity. Research indicates that chlorinated compounds can enhance the efficacy of certain drugs, making this compound a candidate for further studies in drug development .
Biochemical Applications
In biochemistry, this compound is utilized in various experimental setups:
- Cell Culture : It is used in cell culture applications where its properties may influence cellular responses or act as a signaling molecule. This application is particularly relevant in studies involving gene expression and cellular metabolism .
- Transfection Studies : The compound has been employed in transfection protocols to study gene delivery mechanisms and cellular uptake processes. Its role as a solvent or carrier in these experiments can enhance the efficiency of nucleic acid delivery into cells .
Environmental Applications
The environmental implications of chlorinated compounds like this compound are significant:
- Toxicity Assessments : Research on chlorinated compounds often includes toxicity assessments to evaluate their impact on ecosystems. Studies have indicated that chlorinated compounds can pose risks to aquatic life and human health, necessitating thorough risk assessments .
- Chemical Monitoring : Due to its potential toxicity, monitoring the presence of this compound in environmental samples is crucial. This includes assessing its degradation products and understanding its behavior in various environmental matrices .
Case Study 1: Synthesis Efficiency
A study demonstrated the efficient synthesis of piperonyl chloride using this compound via a continuous flow method. The reaction yielded a product with over 98% purity and an impressive yield of approximately 88%, highlighting the compound's utility in synthetic organic chemistry .
Case Study 2: Environmental Impact Analysis
An environmental impact analysis focused on chlorinated compounds revealed that this compound could accumulate in aquatic environments, posing risks to marine organisms. The study emphasized the need for stringent regulations on its use and disposal .
Mechanism of Action
The mechanism of action of 6-Chloropiperonyl alcohol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The hydroxyl group allows it to form hydrogen bonds and undergo nucleophilic substitution reactions, while the chlorinated aromatic ring can engage in electrophilic aromatic substitution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromopiperonyl Alcohol
- Structure : Substitutes chlorine with bromine (C₈H₇BrO₃).
- Synthesis : Prepared via LiAlH₄ reduction of 6-bromopiperonal .
- Physical Properties :
- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter reaction kinetics in esterification or nucleophilic substitution.
- Applications : Used in brominated chrysanthemumate esters, though less common than chloro derivatives due to cost and handling challenges .
6-Nitropiperonyl Alcohol
- Structure: Features a nitro (-NO₂) group at the 6-position (C₈H₇NO₅).
- Physical Properties :
- Reactivity : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution activity. This contrasts with the chloro derivative, where chlorine’s moderate electronegativity allows for balanced reactivity .
- Applications : Primarily used in pharmaceutical intermediates or specialty organic synthesis .
α-Alkyl-6-Chloropiperonyl Alcohols
- Structure : Alkyl groups (e.g., methyl, ethyl) attached to the benzylic carbon.
- Synthesis : Prepared via Grignard reagent reactions with 6-chloropiperonal. Initial methods using chlorine gas yielded <35% purity, but sulfuryl chloride in acetic acid improved yields to 50% .
- Properties :
6-Chloropiperonyl Chloride
- Structure : Replaces the hydroxyl group with a chlorine atom (C₈H₆Cl₂O₂, CAS 23468-31-7).
- Reactivity : The acyl chloride group enables rapid esterification or amidation, unlike the alcohol’s hydroxyl group, which requires activation (e.g., via acid catalysis) .
- Applications : Critical in synthesizing reactive intermediates for agrochemicals and polymers .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The chloro derivative’s synthesis (96% yield via LiAlH₄ reduction) is more efficient than bromo (90% yield) or nitro analogs (lower yields due to nitro group instability) .
- Insecticidal Activity : Chloro and bromo chrysanthemumates exhibit comparable efficacy, but chloro derivatives dominate due to cost-effectiveness .
- Thermal Stability : Nitro derivatives show higher thermal stability (e.g., higher melting points) but reduced versatility in reactions .
Biological Activity
6-Chloropiperonyl alcohol, with the chemical formula C8H7ClO3 and CAS number 2591-25-5, is a compound derived from piperonal. It has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is characterized by its unique structure, which includes a chlorinated benzodioxole moiety. The following table summarizes its key chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C8H7ClO3 |
Molecular Weight (g/mol) | 186.591 |
InChI Key | ADHYYNHCXPPVHQ-UHFFFAOYSA-N |
PubChem CID | 7015319 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus and Enterococcus. The minimum inhibitory concentration (MIC) was found to be between 1-4 µg/mL for several derivatives of piperonal, indicating strong antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound demonstrated cytotoxic effects on human cancer cell lines, including cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be below 10 µg/mL, suggesting potent anticancer activity .
Antioxidant Activity
Antioxidant properties were assessed using DPPH and ABTS assays. The results indicated that this compound and its derivatives possess significant radical scavenging abilities, with IC50 values demonstrating effective antioxidant capacity .
Study on Antimicrobial Efficacy
In a controlled study involving various piperonal derivatives, this compound was tested against clinical strains of staphylococci. The study highlighted that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in treating persistent infections .
Cancer Cell Line Study
Another pivotal study focused on the effects of this compound on different cancer cell lines. This research provided insights into the mechanisms of action, revealing that the compound induces apoptosis in cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloropiperonyl alcohol, and how are yields optimized?
The most common method involves lithium aluminum hydride (LiAlH₄) reduction of 6-chloropiperonal. Evidence shows a 96% yield when 6-chloropiperonal (74 g) is reduced with LiAlH₄ (4.6 g), followed by recrystallization in ethanol to achieve a melting point of 66–69°C . Key steps include strict temperature control during reduction and purification via solvent recrystallization. Alternative routes, such as hydrolysis of acetates (e.g., 6-chloropiperonyl acetate), yield 93% product but require glacial acetic acid and sodium acetate .
Q. How is this compound characterized for purity and structural confirmation?
Melting point analysis (66–69°C) and elemental analysis (Cl%: calcd. 18.84%, found 18.97%) are primary methods . For derivatives like 6-chloropiperonyl chrysanthemumate, boiling point (184–200°C/0.7 mm Hg) and refractive index (n²D5 1.5378) are critical for validation . These methods ensure consistency with literature benchmarks and rule out impurities.
Q. What purification techniques are effective for isolating this compound?
Recrystallization using ethanol is standard, achieving >90% purity . For ester derivatives (e.g., chrysanthemumates), distillation under reduced pressure (e.g., 0.7 mm Hg) followed by washing with hydrochloric acid, sodium hydroxide, and water removes unreacted reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for 6-chloropiperonal synthesis?
Discrepancies arise from chlorination methods: direct chlorination of piperonal yields <35%, while sulfuryl chloride with benzoyl peroxide in acetic acid achieves 50% yield . Methodological adjustments (e.g., reaction time, temperature, and catalyst purity) are critical. Replicating protocols with rigorous impurity profiling (e.g., HPLC) is recommended to identify side products .
Q. What strategies optimize the synthesis of this compound derivatives for insecticide applications?
Esterification with chrysanthemumic acid chloride requires anhydrous conditions (petroleum ether, pyridine) and stepwise sodium addition during transesterification to minimize side reactions . For α-alkyl analogs (e.g., α-methyl), Grignard reactions with 6-chloropiperonal are viable but require strict stoichiometric control to avoid over-alkylation .
Q. How do reaction conditions influence the stability of this compound during storage?
While direct stability data are limited, analogous alcohols (e.g., hydroxyethyl cellulose) suggest storage at −20°C in sealed vials with anhydrous solvents (e.g., isopropyl alcohol) to prevent hydrolysis . For lab-scale use, desiccants and inert atmospheres (N₂/Ar) are advised to mitigate oxidative degradation.
Q. What analytical frameworks are suitable for designing experiments with this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, comparing LiAlH₄ vs. NaBH₄ reduction efficiency aligns with novelty and feasibility . Contradictory data should be analyzed iteratively, incorporating replication studies and sensitivity analyses .
Q. Methodological Considerations
- Data Collection : Prioritize melting point consistency and elemental analysis to validate synthetic success .
- Contradiction Analysis : Use side-by-side protocol replication and impurity profiling (e.g., TLC, GC-MS) to resolve yield discrepancies .
- Derivatization : Optimize esterification via Dean-Stark traps for azeotropic removal of byproducts (e.g., ethanol) .
Properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYYNHCXPPVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344383 | |
Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-25-5 | |
Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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